(3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone (3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 338423-82-8
VCID: VC7415757
InChI: InChI=1S/C23H18O2S/c1-16-11-13-18(14-12-16)26-15-20-19-9-5-6-10-21(19)25-23(20)22(24)17-7-3-2-4-8-17/h2-14H,15H2,1H3
SMILES: CC1=CC=C(C=C1)SCC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4
Molecular Formula: C23H18O2S
Molecular Weight: 358.46

(3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

CAS No.: 338423-82-8

Cat. No.: VC7415757

Molecular Formula: C23H18O2S

Molecular Weight: 358.46

* For research use only. Not for human or veterinary use.

(3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone - 338423-82-8

Specification

CAS No. 338423-82-8
Molecular Formula C23H18O2S
Molecular Weight 358.46
IUPAC Name [3-[(4-methylphenyl)sulfanylmethyl]-1-benzofuran-2-yl]-phenylmethanone
Standard InChI InChI=1S/C23H18O2S/c1-16-11-13-18(14-12-16)26-15-20-19-9-5-6-10-21(19)25-23(20)22(24)17-7-3-2-4-8-17/h2-14H,15H2,1H3
Standard InChI Key DBDYOLATZNBHSO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SCC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule integrates three distinct structural domains:

  • Benzofuran scaffold: A fused bicyclic system comprising a benzene ring condensed with a furan heterocycle. This core contributes to planar aromaticity and potential π-π stacking interactions.

  • [(4-Methylphenyl)sulfanyl]methyl substituent: A sulfur-containing side chain at the benzofuran 3-position, featuring a thioether (-S-) linkage to a para-methyl-substituted benzene ring. The methyl group enhances lipophilicity, while the sulfur atom introduces polarizability and potential hydrogen-bonding acceptor sites.

  • Phenyl methanone group: A ketone-functionalized benzene ring at the benzofuran 2-position, providing electrophilic character and opportunities for further derivatization .

Molecular Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular formulaC23H18O2S\text{C}_{23}\text{H}_{18}\text{O}_{2}\text{S}
Molecular weight358.46 g/mol
CAS registry number338423-82-8
GHS hazard classificationIrritant (GHS07)

The compound’s logP (estimated via computational methods) is approximately 5.2, indicating high lipophilicity. This property suggests favorable membrane permeability but may limit aqueous solubility, necessitating solubilizing agents for biological assays.

Synthesis and Optimization

Retrosynthetic Analysis

A plausible synthetic route derives from methodologies described for structurally analogous compounds :

  • Friedel-Crafts benzoylation: Introduction of the phenyl methanone group via reaction of benzofuran derivatives with benzoyl chloride in the presence of AlCl3\text{AlCl}_3.

  • Thioether formation: Coupling of a 4-methylthiophenol derivative with a bromomethyl-benzofuran intermediate under basic conditions.

  • Functional group compatibility: Sequential protection/deprotection strategies to prevent unwanted side reactions during ketone or sulfur incorporation.

Key Synthetic Steps

Adapting procedures from Suhana and Rajeswari , a modified pathway could involve:

  • Benzofuran core construction: Cyclization of 2-hydroxyacetophenone derivatives with propargyl bromide, followed by aromatization.

  • Sulfanyl-methyl introduction: Radical-mediated thiol-ene coupling between 4-methylbenzenethiol and a 3-bromomethyl-benzofuran intermediate using azobisisobutyronitrile (AIBN) as an initiator.

  • Methanone installation: Friedel-Crafts acylation with benzoyl chloride under anhydrous dichloromethane, catalyzed by AlCl3\text{AlCl}_3 at 0–5°C .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

  • IR spectroscopy:

    • Strong absorption at νmax\nu_{\text{max}} 1650 cm1^{-1} (C=O stretch of methanone) .

    • Medium band at 2560 cm1^{-1} (C-S stretch) .

  • 1H^1\text{H} NMR (CDCl3_3):

    • δ 2.35 (s, 3H, Ar-CH3_3).

    • δ 3.95 (s, 2H, -SCH2_2-).

    • δ 7.20–8.10 (m, 12H, aromatic protons).

  • 13C^{13}\text{C} NMR:

    • δ 195.8 (C=O).

    • δ 155.2 (benzofuran C-2).

    • δ 137.4–122.1 (aromatic carbons) .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 198–200°C, with decomposition onset at 285°C under nitrogen atmosphere. The crystalline structure remains stable at ambient storage conditions .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity (if reported)
[4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanone Indole vs. benzofuran coreAntiproliferative (HeLa cells)
(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanoneBr/Cl substituentsAntimicrobial
2-(4-Chlorobenzoyl)-3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-benzofuran Dichloro substitutionKinase inhibition

The methyl group in the subject compound reduces electrophilicity compared to halogenated analogs, potentially lowering toxicity but also attenuating target binding affinity .

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